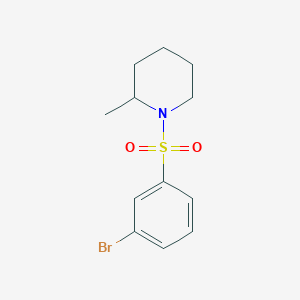![molecular formula C22H21NO4S B12623131 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate CAS No. 920804-54-2](/img/structure/B12623131.png)
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate is an organic compound that features a complex structure with both aromatic and sulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate typically involves a multi-step process:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 2-phenylethylamine under acidic conditions to form the N-(2-phenylethyl)glycine intermediate.
Coupling with Phenyl Benzenesulfonate: The intermediate is then reacted with phenyl benzenesulfonyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would typically include:
Large-scale synthesis of intermediates: Using bulk quantities of glycine and 2-phenylethylamine.
Automated coupling reactions: Employing advanced control systems to maintain optimal reaction conditions.
Purification: Utilizing techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate
- N-Phenylacetamide sulfonamides
Comparison
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate is unique due to its specific combination of aromatic and sulfonate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
920804-54-2 |
|---|---|
Fórmula molecular |
C22H21NO4S |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
[4-[2-(2-phenylethylamino)acetyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H21NO4S/c24-22(17-23-16-15-18-7-3-1-4-8-18)19-11-13-20(14-12-19)27-28(25,26)21-9-5-2-6-10-21/h1-14,23H,15-17H2 |
Clave InChI |
SKXUMNXKLBZFJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)


![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)
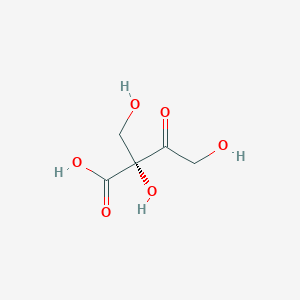
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
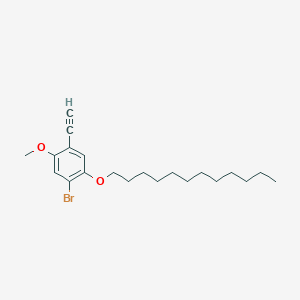
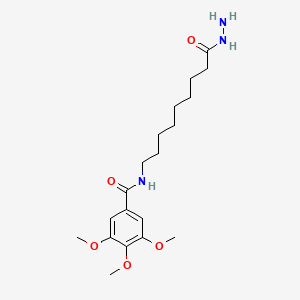
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)
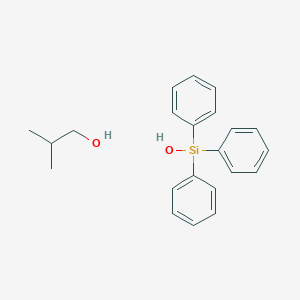
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
